N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide: is a complex organic compound that features a diverse array of functional groups, including thiophene, triazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the thiophene and triazole rings, followed by the introduction of the pyrazole moiety. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Synthesis of the Triazole Ring: This is often done via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Introduction of the Pyrazole Moiety: This can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final steps involve coupling these core structures using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
- N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-propoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Uniqueness
The uniqueness of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O5S3/c1-4-44-22-14-12-21(13-15-22)38-29(19-34-32(41)28-11-7-17-46-28)35-36-33(38)47-20-30(40)39-25(18-24(37-39)27-10-6-16-45-27)23-8-5-9-26(42-2)31(23)43-3/h5-17,25H,4,18-20H2,1-3H3,(H,34,41) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFIDLLBRNPEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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